molecular formula C24H26ClFN2O3 B2542810 2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1211627-16-5

2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B2542810
CAS RN: 1211627-16-5
M. Wt: 444.93
InChI Key: NCGFBXWBYAJSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of a piperazine ring, which is a common feature in many pharmaceuticals, and substituents that may confer specific biological properties such as anticancer and antituberculosis activities .

Synthesis Analysis

The synthesis of related compounds involves the use of reductive amination methods, as seen in the preparation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another related synthesis involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to yield a product with a piperazine moiety . These methods highlight the versatility of piperazine as a building block for creating a variety of compounds with potential therapeutic effects.

Molecular Structure Analysis

The molecular structure of the compound is not directly described in the provided papers. However, the structural analyses of similar compounds involve characterizing the newly synthesized molecules using elemental analysis and spectral studies . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of piperazine with other functional groups is a key aspect of synthesizing compounds with desired properties. For instance, the reaction of piperazine with chloro-fluoro-quinolone carboxylic acid in an aqueous medium has been studied, leading to the formation of ciprofloxacin and related impurities . This demonstrates the chemical reactivity of piperazine-containing compounds and their potential to form complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one are not explicitly detailed in the provided papers. However, the synthesis and biological evaluation of related compounds, such as 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, suggest that these molecules could act as serotonin-selective reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile . The pharmacological properties of these compounds are typically assessed through binding affinity studies and biological assays to determine their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research involving compounds with similar structural features, such as derivatives of 1,2,4-Triazole and piperazine, has demonstrated significant antimicrobial activities. For instance, the synthesis of novel triazole derivatives and their subsequent testing for antimicrobial efficacy have shown some compounds possessing good to moderate activities against various microorganisms. This suggests the potential of structurally similar compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Photochemical Properties

The photochemical behavior of compounds like ciprofloxacin, which shares a piperazinyl moiety similar to the compound , has been studied in aqueous solutions. These studies reveal insights into the photostability and photoinduced reactions of fluoroquinolones, potentially guiding the development of compounds with improved stability and efficacy under various conditions (Mella et al., 2001).

Chromatographic and Spectral Studies

Gas chromatography-mass spectrometry (GC-MS) studies on halogenated phenyl-piperazinopropanones, closely related to the compound of interest, have elucidated their chromatographic and mass spectral behaviors. Such studies are crucial for the identification, structural elucidation, and analysis of novel compounds, laying the groundwork for their potential applications in scientific research and beyond (Abdel-Hay, 2015).

Antimicrobial Studies of Quinolone Derivatives

Quinolone derivatives, featuring structural components like cyclopropyl, fluorine, and piperazine, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the understanding of the relationship between chemical structure and biological activity, aiding in the design of compounds with targeted antimicrobial properties (Patel et al., 2007).

Fe-Catalyzed Synthesis and Applications

The Fe-catalyzed synthesis of compounds, including flunarizine and its isomers, which share similarities in structural motifs such as the piperazine ring with the compound of interest, outlines the potential for innovative synthetic approaches. These methods can enhance the efficiency and selectivity of producing complex molecules with significant pharmacological interest (Shakhmaev et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN2O3/c1-24(2,31-19-9-5-17(25)6-10-19)23(30)28-13-11-27(12-14-28)22(29)21-15-20(21)16-3-7-18(26)8-4-16/h3-10,20-21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGFBXWBYAJSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.